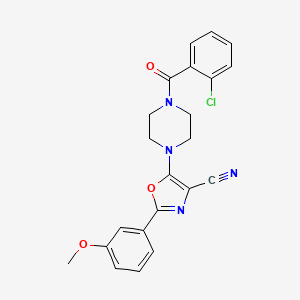

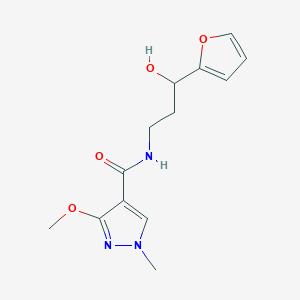

![molecular formula C14H15NO5S2 B2549186 N-(2-ヒドロキシ-2-(チオフェン-3-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド CAS No. 1251609-65-0](/img/structure/B2549186.png)

N-(2-ヒドロキシ-2-(チオフェン-3-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often explored for their potential in medical applications, such as antimicrobial agents and enzyme inhibitors. The structure of the compound suggests it may have interesting interactions with biological systems due to the presence of a thiophene ring, a dihydrobenzodioxine moiety, and a sulfonamide group.

Synthesis Analysis

While the specific synthesis of "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is not detailed in the provided papers, similar sulfonamide derivatives have been synthesized for biological evaluation. For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and synthesized, revealing the importance of the sulfonamide structure in enhancing inhibitory activities . This suggests that the synthesis of sulfonamide derivatives is a strategic approach in the development of new pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a sulfonamide group is known to be significant for the interaction with biological targets. For example, the sulfonamide group in the compounds studied in paper was essential for the advancement of inhibitory activities against protein kinases and angiogenesis. This indicates that the sulfonamide group in "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" could play a key role in its biological interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often related to their biological mechanisms of action. For instance, the inhibition of carbonic anhydrase by sulfonamides, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, involves the formation of a reversible complex with the enzyme, which is a reaction critical for the observed pharmacological effect . This suggests that "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" may also engage in specific chemical reactions with its biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the Schiff base ligand N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide forms complexes with various metals, leading to different supramolecular architectures and properties . These properties, such as solubility, stability, and photoluminescence, are important for the practical applications of these compounds. The specific properties of "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" would need to be experimentally determined to fully understand its potential applications.

科学的研究の応用

- チオフェン誘導体は、関心のある化合物も含まれ、潜在的に生物学的に活性な分子として科学者を魅了してきました。 研究者は、抗がん剤、抗炎症剤、抗菌剤、降圧剤、抗アテローム性動脈硬化剤などの薬理学的特性を探求しています .

- 研究者は、化合物の細胞プロセスへの影響と、治療薬としての可能性を探求しています。 研究には、腫瘍細胞増殖阻害および細胞毒性に関するin vitro研究が含まれます .

- 既存の薬の一部は、チオフェン部分を有しています。 例えば、スプロフェン(非ステロイド系抗炎症薬)とアルチカイン(歯科麻酔薬として使用)は、チオフェン骨格を特徴としています .

医薬品化学および創薬

生物活性と治療の可能性

製薬用途

要約すると、「N-(2-ヒドロキシ-2-(チオフェン-3-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド」は、創薬から材料科学まで、さまざまな分野で有望です。その構造要素のユニークな組み合わせは、研究の興奮すべき分野であり、科学者はその多面的な用途を探求し続けています。 特定の側面の詳細については、お気軽にお問い合わせください

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c16-12(10-3-6-21-9-10)8-15-22(17,18)11-1-2-13-14(7-11)20-5-4-19-13/h1-3,6-7,9,12,15-16H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDKZKLFTDOSKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

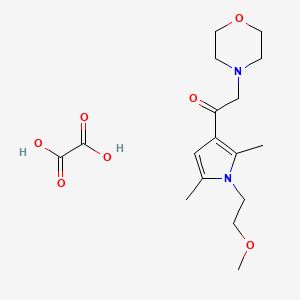

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

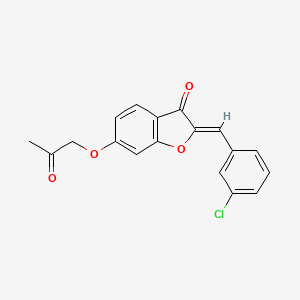

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

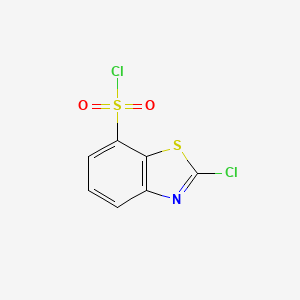

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)